molecular formula C23H27Cl2N3OS B194384 Thio-aripiprazole

Thio-aripiprazole

Cat. No.: B194384
M. Wt: 464.4 g/mol
InChI Key: XSCIEQZAASEUST-UHFFFAOYSA-N
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Description

Thio-aripiprazole is a derivative of aripiprazole, a well-known antipsychotic medication. Aripiprazole is classified as a third-generation antipsychotic due to its unique pharmacological profile, which includes partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors . This compound retains these properties but incorporates a sulfur atom, potentially altering its pharmacokinetic and pharmacodynamic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thio-aripiprazole typically involves the introduction of a sulfur atom into the aripiprazole structure. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: A common method involves the substitution of a halogen atom in aripiprazole with a thiol group under basic conditions.

    Cyclization Reactions: Another approach involves the cyclization of a precursor molecule containing both an amine and a thiol group, forming the this compound structure.

Industrial Production Methods: Industrial production of this compound may utilize high-throughput methods such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. Reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Thio-aripiprazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under oxidative conditions.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiol form.

    Substitution: The thiol group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products:

Scientific Research Applications

Thio-aripiprazole has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of sulfur incorporation on the pharmacokinetics and pharmacodynamics of aripiprazole derivatives.

    Biology: Investigated for its potential effects on neurotransmitter systems, particularly dopamine and serotonin pathways.

    Medicine: Explored as a potential therapeutic agent for psychiatric disorders, with studies focusing on its efficacy and safety profile compared to aripiprazole.

    Industry: Utilized in the development of new antipsychotic medications with improved pharmacological properties.

Mechanism of Action

Thio-aripiprazole exerts its effects through a combination of partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors. This dual action helps to stabilize dopamine and serotonin levels in the brain, reducing symptoms of psychosis and mood disorders. The incorporation of a sulfur atom may enhance its binding affinity and selectivity for these receptors, potentially improving its therapeutic profile .

Comparison with Similar Compounds

Uniqueness: Thio-aripiprazole’s uniqueness lies in the incorporation of a sulfur atom, which may enhance its pharmacokinetic and pharmacodynamic properties. This modification could lead to improved efficacy and safety profiles compared to other antipsychotic medications.

Properties

Molecular Formula

C23H27Cl2N3OS

Molecular Weight

464.4 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione

InChI

InChI=1S/C23H27Cl2N3OS/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-29-18-8-6-17-7-9-22(30)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,30)

InChI Key

XSCIEQZAASEUST-UHFFFAOYSA-N

SMILES

C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Purity

98%

Synonyms

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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